molecular formula C12H10N2O3 B1478609 1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazole-5-carbaldehyde CAS No. 2097971-40-7

1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazole-5-carbaldehyde

Cat. No.: B1478609
CAS No.: 2097971-40-7
M. Wt: 230.22 g/mol
InChI Key: LQYVEHYVJBXEMQ-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazole-5-carbaldehyde is a chemical scaffold of significant interest in medicinal chemistry research due to its hybrid structure incorporating two privileged pharmacophores: the imidazole ring and the 1,3-benzodioxole moiety . The imidazole core is a fundamental building block in biology and medicinal chemistry, known for its diverse biological activities and presence in numerous therapeutic agents . The 1,3-benzodioxole functional group is a naturally occurring moiety found in various biologically active molecules and is frequently exploited in drug discovery for its ability to contribute to favorable interactions with enzymatic targets . While direct studies on this specific compound are limited, research on its closely related analogs provides strong evidence of its potential research applications. Scientific investigations have demonstrated that imidazole derivatives containing the 1,3-benzodioxole group exhibit notable in vitro leishmanicidal activity, suggesting their value as a core structure in the development of novel antiparasitic agents . Furthermore, the 1,3-benzodioxole motif has been strategically used in the design and synthesis of new compounds with potent inhibitory activity against α-amylase, a key enzyme in carbohydrate metabolism. Such inhibitors are critically investigated for their potential in managing blood glucose levels, positioning this compound as a valuable intermediate for research into type 2 diabetes therapeutics . Researchers can utilize this compound as a key synthon to explore these and other therapeutic areas, including antimicrobial and anticancer research, given the established broad pharmacological profiles of its constituent parts .

Properties

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)imidazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c15-6-10-4-13-7-14(10)5-9-1-2-11-12(3-9)17-8-16-11/h1-4,6-7H,5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQYVEHYVJBXEMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C=NC=C3C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis typically proceeds through the following key stages:

This sequence ensures the construction of the target molecule with the desired substitution pattern.

Stepwise Preparation Details

Step Description Reagents & Conditions Yield Notes
1 Synthesis of benzo[d]dioxole moiety from piperonal Piperonal treated with reagents to stabilize or functionalize the dioxole ring High (not specified) Piperonal is commercially available and serves as a key starting material
2 Formation of 1-(benzo[d]dioxol-5-ylmethyl)-1H-imidazole intermediate Reaction of benzo[d]dioxol-5-ylmethanamine with imidazole precursors in organic solvents such as DMF or ethanol, often using coupling agents Moderate to good Amine coupling and ring closure under mild conditions
3 Introduction of carbaldehyde group at 5-position of imidazole Selective oxidation or formylation using reagents such as pyridine, hydroxylamine hydrochloride, and acetic anhydride under controlled temperature (0–110 °C) Up to 82% Careful pH and temperature control critical for selectivity

Detailed Experimental Protocols

Synthesis of Benzo[d]dioxol-5-ylmethanamine (Intermediate)

  • The benzo[d]dioxol-5-ylmethanamine can be prepared by reduction of the corresponding nitro compound using tin(II) chloride dihydrate and N-methylmorpholine in N-methylpyrrolidinone at room temperature overnight.
  • The amine is then purified by sequential washing with DMF, methanol, and dichloromethane to remove impurities.

Coupling to Form Imidazole Derivative

  • The amine intermediate is reacted with imidazole precursors or carboxylic acids activated by carbodiimide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxy-7-azabenzotriazole (HOAt) in DMF at room temperature.
  • Diisopropylethylamine (DIPEA) is added as a base, and the reaction proceeds for 16 hours.
  • The product is isolated by extraction and crystallization, yielding approximately 45% of the desired intermediate.

Formylation of Imidazole at 5-Position

  • The formylation step involves treating the imidazole intermediate with pyridine and hydroxylamine hydrochloride, followed by slow addition of acetic anhydride while maintaining the temperature below 110 °C.
  • After heating at 100 °C for 30 minutes, the reaction mixture is cooled, neutralized to pH 8.0 using 25% NaOH, and extracted with ethyl acetate.
  • The crude product is purified by suspension in toluene and filtration to obtain 1-(benzo[d]dioxol-5-ylmethyl)-1H-imidazole-5-carbaldehyde as a light yellow solid with yields up to 82%.

Reaction Conditions Summary Table

Reaction Step Reagents Solvent Temperature Time Yield (%) Notes
Reduction of nitro to amine SnCl2·2H2O, N-methylmorpholine NMP Room temp, overnight ~16 h Not specified Purification by washing
Coupling to imidazole intermediate EDCI, HOAt, DIPEA DMF Room temp 16 h ~45 Crystallization purification
Formylation at imidazole 5-position Pyridine, hydroxylamine hydrochloride, acetic anhydride Ethyl acetate / Toluene 0–110 °C (controlled) ~6 h total Up to 82 pH control critical

Mechanistic and Analytical Notes

  • The coupling step relies on carbodiimide-mediated amide bond formation, which is well-established for linking amines to carboxylic acid derivatives.
  • The formylation utilizes hydroxylamine hydrochloride to generate an oxime intermediate, which upon treatment with acetic anhydride undergoes rearrangement to the aldehyde.
  • Control of temperature and pH is essential to avoid over-oxidation or side reactions.
  • The final product’s structure is confirmed by 1H and 13C NMR spectroscopy, consistent with the assigned molecular framework.

Comparative Insights

  • Compared to related compounds lacking the carbaldehyde group, this synthetic route offers selective functionalization at the imidazole ring, enhancing the molecule’s reactivity and potential biological activity.
  • Alternative methods reported for imidazole derivatives involve regioselective synthesis using 2-hydroxyaryl groups and triethylamine catalysis in ethanol at room temperature, but these are more applicable to related but distinct imidazole carboxamide compounds rather than the exact target molecule.

Chemical Reactions Analysis

1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazole-5-carbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include the corresponding alcohols, acids, and substituted imidazole derivatives.

Scientific Research Applications

1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazole-5-carbaldehyde has been explored for various scientific research applications:

Mechanism of Action

The mechanism by which 1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazole-5-carbaldehyde exerts its effects involves interaction with specific molecular targets. In biological systems, it has been shown to bind to enzymes and receptors, modulating their activity. For instance, its anticancer activity is attributed to its ability to induce cell cycle arrest and apoptosis through the modulation of signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following sections compare the target compound with structurally related imidazole derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.

Substituent Variations on the Imidazole Ring

N-Substituents
  • 1-Benzyl-1H-imidazole-5-carboxaldehyde (CAS: 85102-99-4): Replaces the benzodioxolylmethyl group with a benzyl moiety.
  • 1-Methyl-1H-imidazole-5-carbaldehyde (CAS: 3012-80-4) : Features a simple methyl group at the 1-position. This smaller substituent reduces steric hindrance and may improve solubility in polar solvents but diminishes π-π stacking interactions critical for crystallinity .
Aldehyde Position and Functional Groups
  • 2-(2,5-Dimethoxyphenyl)-1H-benzo[d]imidazole-5-carbaldehyde (9c): A benzimidazole analog with a methoxy-substituted phenyl group at position 2 and a carbaldehyde at position 4.
  • Ethyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate (CAS: 53484-19-8) : Replaces the aldehyde with an ester group. The ester improves stability but reduces electrophilicity, limiting its utility in Schiff base formation .

Physicochemical Properties

Compound Name Substituents Melting Point (°C) Yield (%) Key Properties
Target Compound* 1-(Benzodioxol-5-ylmethyl), 5-CHO Not Reported High polarity, potential H-bond acceptor
1-Benzyl-1H-imidazole-5-carboxaldehyde 1-Benzyl, 5-CHO Not Reported Lipophilic, moderate crystallinity
9c 2-(2,5-Dimethoxyphenyl), 5-CHO 230–232 91.7 High melting point, crystalline solid
9d 2-(3,4,5-Trimethoxyphenyl), 6-CHO 198 84 Lower melting point, enhanced solubility
1-Methyl-1H-imidazole-5-carbaldehyde 1-Methyl, 5-CHO Not Reported Low molecular weight, high volatility

*Data for the target compound inferred from structural analogs.

Biological Activity

1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazole-5-carbaldehyde is a heterocyclic compound characterized by its unique structural features, combining an imidazole ring with a benzo[d][1,3]dioxole moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including enzyme inhibition and interactions with various biological targets.

  • Molecular Formula : C₁₂H₁₀N₂O₃
  • Molecular Weight : 230.22 g/mol
  • Purity : Typically around 95%.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest potential anticancer properties. For instance, related imidazole derivatives have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. The IC50 values for similar compounds often range from 7.82 to 10.21 μM, indicating comparable efficacy to standard chemotherapeutic agents like doxorubicin .
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. Its structural similarity to other known enzyme inhibitors suggests that it could be evaluated for its inhibitory potential against targets such as IDO1 (Indoleamine 2,3-dioxygenase), which plays a role in tumor immune evasion .

Case Studies and Research Findings

  • Cytotoxicity Studies : In vitro studies have demonstrated that derivatives of imidazole, including those similar to our compound of interest, exhibit significant cytotoxicity against cancer cell lines. For example, derivatives tested in the MTT assay showed promising results in inhibiting cell viability at concentrations that are therapeutically relevant .
  • Structure-Activity Relationship (SAR) : Molecular docking studies have been employed to understand the binding affinities of this compound with various biological targets. These studies help elucidate how structural modifications can enhance or diminish biological activity.

Comparative Analysis

The following table summarizes the comparative biological activities of this compound with similar compounds:

Compound NameStructural FeaturesNotable ActivitiesIC50 Values (μM)
This compoundImidazole + benzo[d][1,3]dioxolePotential anticancerTBD
2-(Benzo[d][1,3]dioxol-5-yl)imidazo[4,5-b]pyridinePyridine ring additionAnticancer propertiesTBD
4-MethylimidazoleSimple imidazole structureUsed in food industryNot applicable

Q & A

Q. What are the recommended synthetic routes for 1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazole-5-carbaldehyde, and how can reaction conditions be optimized?

  • Methodology :
    • Stepwise alkylation : Begin with imidazole-5-carbaldehyde derivatives and benzodioxole-containing alkylating agents (e.g., benzyl bromides). Use polar aprotic solvents (DMF, DMSO) with bases like K₂CO₃ to facilitate nucleophilic substitution .
    • Optimization : Vary catalysts (e.g., phase-transfer catalysts), temperature (60–100°C), and reaction time (12–48 hrs) to maximize yield. Monitor intermediates via TLC or HPLC .
    • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Analytical Techniques :
    • NMR : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm substitution patterns (e.g., benzodioxole methylene protons at δ 4.8–5.2 ppm, imidazole protons at δ 7.5–8.5 ppm) .
    • HRMS : Validate molecular formula (C₁₂H₁₀N₂O₃) with high-resolution mass spectrometry .
    • Melting Point : Compare experimental values (e.g., 180–185°C) with literature to assess crystallinity .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound?

  • Methodology :
    • DFT Calculations : Use B3LYP/6-31G* to optimize geometry, calculate HOMO-LUMO gaps (predicting redox behavior), and map electrostatic potential surfaces (for hydrogen bonding sites) .
    • Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Focus on the carbaldehyde group’s role in covalent binding .

Q. What strategies resolve contradictions in biological activity data across different assays?

  • Case Example :
    • If anticonvulsant activity varies between rodent models and in vitro assays:
  • Assay Conditions : Adjust ATP concentrations in kinase assays or use orthogonal assays (e.g., electrophysiology for ion channel targets) .
  • Metabolite Screening : Test for aldehyde oxidation products (e.g., carboxylic acid derivatives) that may exhibit off-target effects .

Q. How do hydrogen bonding patterns in the crystal structure influence stability and solubility?

  • Methodology :
    • X-ray Crystallography : Resolve crystal packing motifs. For example, benzodioxole oxygen atoms may form C–H···O interactions with imidazole protons, reducing solubility in non-polar solvents .
    • Graph Set Analysis : Classify hydrogen bond motifs (e.g., R₂²(8) rings) to correlate with dissolution profiles .

Data-Driven Research Questions

Q. How can SAR studies improve the compound’s selectivity for neurological targets?

  • Approach :
    • Analog Synthesis : Replace the benzodioxole group with substituted aryl rings (e.g., 3,4-dichlorophenyl) to modulate lipophilicity. Test in blood-brain barrier (BBB) permeability assays .
    • Bioactivity Profiling : Use patch-clamp electrophysiology to assess selectivity for GABAₐ vs. NMDA receptors .

Q. What analytical techniques best resolve spectral data contradictions (e.g., overlapping NMR peaks)?

  • Solutions :
    • 2D NMR : Employ HSQC and HMBC to assign ambiguous proton/carbon signals (e.g., distinguish benzodioxole methylene from imidazole protons) .
    • Dynamic NMR : Conduct variable-temperature experiments to resolve rotameric equilibria in the carbaldehyde group .

Stability and Degradation

Q. What are the major degradation pathways under physiological conditions, and how can they be mitigated?

  • Findings :
    • Hydrolysis : The aldehyde group may oxidize to carboxylic acid in aqueous buffers (pH > 7). Stabilize with antioxidants (e.g., ascorbic acid) or lyophilization .
    • Light Sensitivity : Benzodioxole rings are prone to photodegradation. Store in amber vials under inert gas .

Structural Insights and Patent Landscape

Q. How can patent databases inform the design of novel derivatives with improved IP positions?

  • Strategy :
    • Keyword Searches : Use terms like “imidazole-5-carbaldehyde derivatives” and “benzodioxole alkylation” in Espacenet or USPTO databases.
    • Claim Analysis : Identify unprotected substituents (e.g., trifluoromethyl groups) for novel analog synthesis .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazole-5-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazole-5-carbaldehyde

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